

Spectroscopic Analysis of 2,6-Pyridinedicarbonyl Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Pyridinedicarbonyl dichloride*

Cat. No.: *B1361049*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **2,6-Pyridinedicarbonyl dichloride** (CAS No. 3739-94-4), a key reagent in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of **2,6-Pyridinedicarbonyl dichloride** has been elucidated through a variety of spectroscopic techniques. The following sections and tables summarize the key findings from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the pyridine ring and the presence of the carbonyl chloride functional groups.

^1H NMR Data

The proton NMR spectrum of **2,6-Pyridinedicarbonyl dichloride** is characterized by a signal in the aromatic region.[\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
8.24 - 8.30	m	Pyridine-H (3,4,5)

¹³C NMR Data

While a definitive peak list for the ¹³C NMR spectrum is not widely available in public databases, the existence of a spectrum has been confirmed.[2] Based on the structure, four distinct carbon signals are expected: one for the carbonyl carbons, and three for the pyridine ring carbons (C2/C6, C3/C5, and C4).

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2,6-Pyridinedicarbonyl dichloride**, typically recorded using a KBr pellet, displays characteristic absorption bands that confirm the presence of the aromatic ring and the acyl chloride functional groups. Although a detailed peak list is not publicly available, the spectrum is available through various databases.[2] Key expected absorptions include:

- C=O Stretching: A strong absorption band characteristic of acyl chlorides.
- C-Cl Stretching: Absorption in the fingerprint region.
- Aromatic C-H and C=C Stretching: Bands indicative of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry data, obtained through Gas Chromatography-Mass Spectrometry (GC-MS), reveals the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
168	High	[M-Cl] ⁺
170	Moderate	Isotopic peak of [M-Cl] ⁺
140	Moderate	[M-2Cl] ⁺ or subsequent fragmentation

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- A sample of **2,6-Pyridinedicarbonyl dichloride** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- The sample is gently agitated to ensure complete dissolution.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Varian).
- ^1H NMR:
 - Frequency: 300-500 MHz
 - Pulse Program: Standard single-pulse experiment
 - Number of Scans: 16-64
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR:
 - Frequency: 75-125 MHz
 - Pulse Program: Proton-decoupled single-pulse experiment
 - Number of Scans: 1024 or more, depending on concentration
 - Relaxation Delay: 2-5 seconds

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **2,6-Pyridinedicarbonyl dichloride** is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

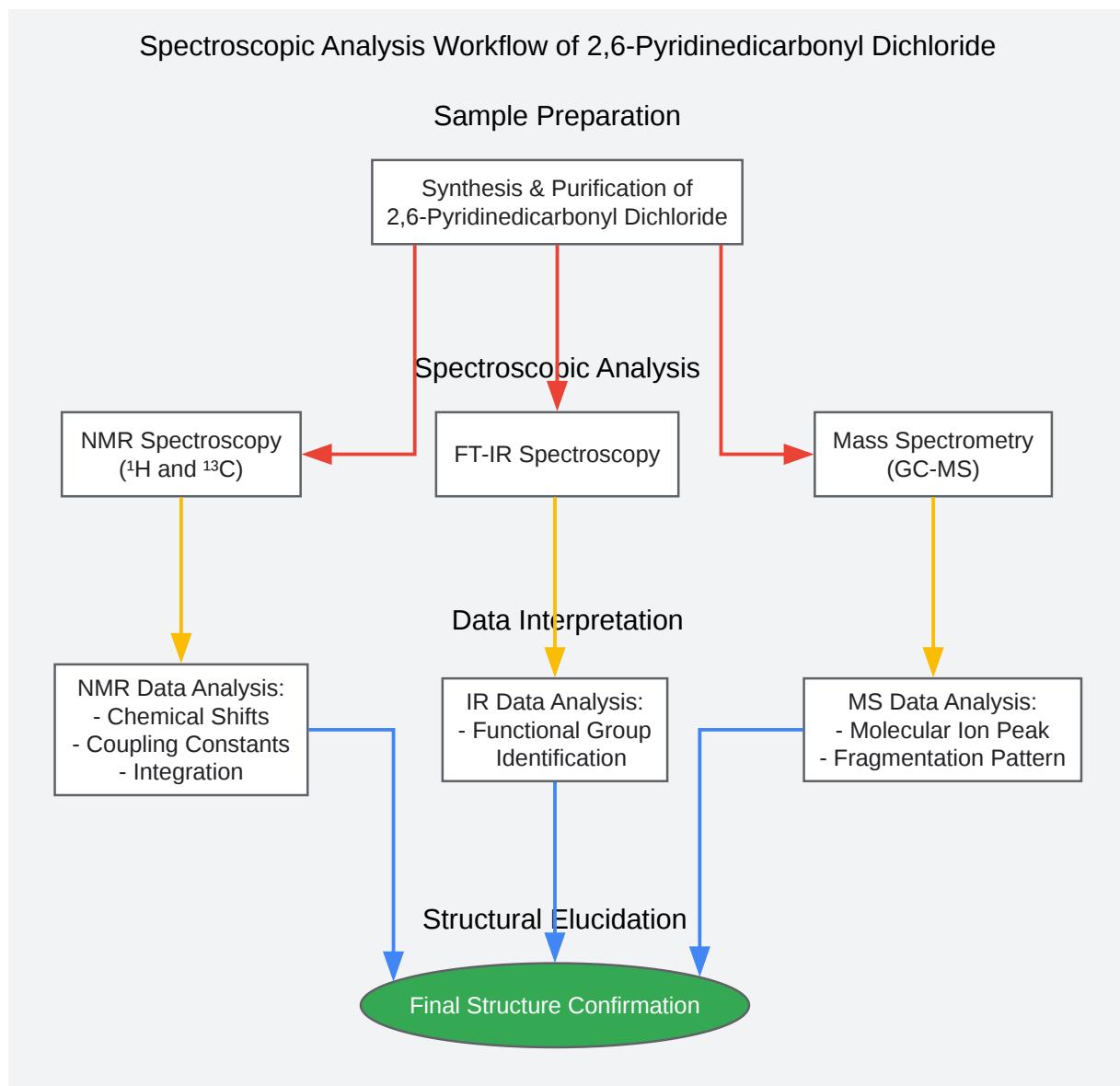
Data Acquisition:

- Instrument: A FT-IR spectrometer (e.g., Bruker IFS 85).[2]
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of **2,6-Pyridinedicarbonyl dichloride** is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).


Data Acquisition:

- Instrument: A GC-MS system.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: A suitable capillary column (e.g., DB-5ms).

- Oven Program: A temperature gradient is programmed to ensure good separation, for example, starting at 50 °C and ramping to 280 °C.
- Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2,6-Pyridinedicarbonyl dichloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Pyridinedicarboxylic acid chloride(3739-94-4) 1H NMR spectrum [chemicalbook.com]

- 2, 2,6-Pyridinedicarbonyl dichloride | C7H3Cl2NO2 | CID 77335 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Pyridinedicarbonyl Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361049#spectroscopic-data-nmr-ir-mass-spec-of-2-6-pyridinedicarbonyl-dichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com